1-Benzyl-1,4-dihydro-1,8-naphthyridin-4-one
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Overview
Description
1-Benzyl-1,4-dihydro-1,8-naphthyridin-4-one is a heterocyclic compound that belongs to the class of 1,8-naphthyridines.
Preparation Methods
The synthesis of 1-Benzyl-1,4-dihydro-1,8-naphthyridin-4-one can be achieved through several synthetic routes. One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol using a water-soluble iridium catalyst under an air atmosphere . Another approach includes multicomponent reactions (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Chemical Reactions Analysis
1-Benzyl-1,4-dihydro-1,8-naphthyridin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Scientific Research Applications
1-Benzyl-1,4-dihydro-1,8-naphthyridin-4-one has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of drugs due to its potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: This compound is utilized in the synthesis of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: It serves as a ligand in coordination chemistry and is involved in the study of host-guest systems.
Mechanism of Action
The mechanism of action of 1-Benzyl-1,4-dihydro-1,8-naphthyridin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA synthesis and bacterial cell death . The compound’s effects are mediated through binding to the active site of the enzyme, interfering with its normal function .
Comparison with Similar Compounds
1-Benzyl-1,4-dihydro-1,8-naphthyridin-4-one can be compared with other similar compounds such as:
1,6-Naphthyridines: These compounds also exhibit significant biological activities, including anticancer and anti-HIV properties.
1,5-Naphthyridines: Known for their applications in medicinal chemistry, these compounds have been studied for their reactivity and biological activities.
1,8-Naphthyridines: Similar to this compound, these compounds are used in various scientific research applications due to their diverse biological activities.
Properties
Molecular Formula |
C15H12N2O |
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Molecular Weight |
236.27 g/mol |
IUPAC Name |
1-benzyl-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C15H12N2O/c18-14-8-10-17(11-12-5-2-1-3-6-12)15-13(14)7-4-9-16-15/h1-10H,11H2 |
InChI Key |
PDBRZYDSXNFBCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=O)C3=C2N=CC=C3 |
Origin of Product |
United States |
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